Welcome to the BenchChem Online Store!
molecular formula C12H14N2O2 B8407773 5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester

5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester

Cat. No. B8407773
M. Wt: 218.25 g/mol
InChI Key: NLGIWIXDQNXLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08338413B1

Procedure details

To a solution of 5-bromo-3-methyl-pyridine-2-carboxylic acid tert-butyl ester (48 g, 176 mmol) in DMF (253 mL) under N2 atmosphere was sequentially added Zn powder (1.15 g, 17.6 mmol), Pd2(dba)3 (4.04 g, 4.4 mmol), tri-tert-butylphosphine (214 g, 10.6 mmol, 10 wt % in n-hexane). The mixture was then heated to 50˜60° C. with stirring, at this point, Zn(CN)2 (14.5 g, 123.5 mmol) was added to the mixture in one portion. The reaction mixture was then heated at 69° C. with stirring. After 1 h, the reaction mixture was allowed to cool to below 30° C. and filtered. The filter cake was washed with DMF. To the filtrate was added 2-methyltetrahydrofuran with stirring and the mixture was cooled to <20° C., to the mixture was added slowly 3N aqueous ammonia solution with stirring and the mixture was then stirred vigorously for 30 min at 20˜30° C. before layer separation. The organic layer was washed with brine and concentrated in vacuo to give the title compound as a yellowish crystalline solid: ESIMS: 219; [(M+H)+]; 1H NMR (400 MHz, acetone-d6): δ 8.79 (d, 1H), 8.20 (d, 1H), 2.49 (s, 3H), 1.60 (s, 9H).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step Two
Name
Quantity
253 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.15 g
Type
catalyst
Reaction Step Four
Quantity
4.04 g
Type
catalyst
Reaction Step Five
Name
Zn(CN)2
Quantity
14.5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([C:8]1[C:13]([CH3:14])=[CH:12][C:11](Br)=[CH:10][N:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.[CH3:29][N:30](C=O)C>[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[C-]#N.[C-]#N.[Zn+2]>[C:1]([O:5][C:6]([C:8]1[C:13]([CH3:14])=[CH:12][C:11]([C:29]#[N:30])=[CH:10][N:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=NC=C(C=C1C)Br
Step Two
Name
Quantity
214 g
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Three
Name
Quantity
253 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
1.15 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
4.04 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Six
Name
Zn(CN)2
Quantity
14.5 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
69 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 50˜60° C.
ADDITION
Type
ADDITION
Details
was added to the mixture in one portion
TEMPERATURE
Type
TEMPERATURE
Details
to cool to below 30° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with DMF
ADDITION
Type
ADDITION
Details
To the filtrate was added 2-methyltetrahydrofuran
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to <20° C., to the mixture
ADDITION
Type
ADDITION
Details
was added slowly 3N aqueous ammonia solution
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the mixture was then stirred vigorously for 30 min at 20˜30° C. before layer separation
Duration
30 min
WASH
Type
WASH
Details
The organic layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=NC=C(C=C1C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.